molecular formula C14H18O2 B8699275 2-Cyclopentyl-2-(p-tolyl)acetic acid

2-Cyclopentyl-2-(p-tolyl)acetic acid

Cat. No. B8699275
M. Wt: 218.29 g/mol
InChI Key: LBJYCOSMENQQQK-UHFFFAOYSA-N
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Patent
US05952498

Procedure details

2.4 l of THF and 129.7 g (1.28 mol) of triethylamine are added, with stirring, to a suspension of 560 g (2.57 mol) of the compound from Example I in 4.8 l of water. The resulting solution is heated to 60° C., 155.4 g (1.28 mmol) of (S)-(-)-phenethylamine are added and the resulting suspension is stirred for 2 h at 60° C. The reaction mixture is cooled to 20° C., the precipitate is filtered off by suction, washed with 2.4 l of water/THF (2:1) and dried under reduced pressure.
Name
Quantity
2.4 L
Type
reactant
Reaction Step One
Quantity
129.7 g
Type
reactant
Reaction Step One
Quantity
560 g
Type
reactant
Reaction Step Two
Name
Quantity
4.8 L
Type
solvent
Reaction Step Two
[Compound]
Name
(S)-(-)-phenethylamine
Quantity
155.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1COCC1.C(N(CC)CC)C.[CH2:13]1[CH2:17][CH2:16][CH2:15][CH:14]1[CH:18]([C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=1)[C:19]([OH:21])=[O:20]>O>[CH:14]1([C@@H:18]([C:22]2[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=2)[C:19]([OH:21])=[O:20])[CH2:15][CH2:16][CH2:17][CH2:13]1

Inputs

Step One
Name
Quantity
2.4 L
Type
reactant
Smiles
C1CCOC1
Name
Quantity
129.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
560 g
Type
reactant
Smiles
C1C(CCC1)C(C(=O)O)C1=CC=C(C=C1)C
Name
Quantity
4.8 L
Type
solvent
Smiles
O
Step Three
Name
(S)-(-)-phenethylamine
Quantity
155.4 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting suspension is stirred for 2 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off by suction
WASH
Type
WASH
Details
washed with 2.4 l of water/THF (2:1)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(CCCC1)[C@H](C(=O)O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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